molecular formula C20H17NO B13987505 N-(3,5-diphenylphenyl)acetamide CAS No. 94623-34-4

N-(3,5-diphenylphenyl)acetamide

Cat. No.: B13987505
CAS No.: 94623-34-4
M. Wt: 287.4 g/mol
InChI Key: MOICUEHJLVRJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-diphenylphenyl)acetamide is an organic compound with the molecular formula C20H17NO. It is a derivative of acetamide, where the hydrogen atoms of the amide group are replaced by a 3,5-diphenylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-diphenylphenyl)acetamide typically involves the reaction of 3,5-diphenylaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger quantities of reactants and optimizing reaction conditions to maximize yield. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-diphenylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-diphenylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-diphenylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-diphenylphenyl)acetamide is unique due to its 3,5-diphenyl substitution, which imparts distinct structural and electronic properties. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

94623-34-4

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-(3,5-diphenylphenyl)acetamide

InChI

InChI=1S/C20H17NO/c1-15(22)21-20-13-18(16-8-4-2-5-9-16)12-19(14-20)17-10-6-3-7-11-17/h2-14H,1H3,(H,21,22)

InChI Key

MOICUEHJLVRJOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.